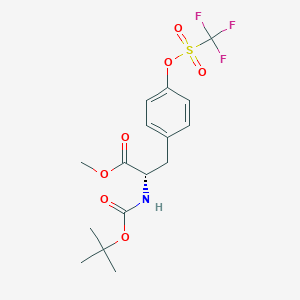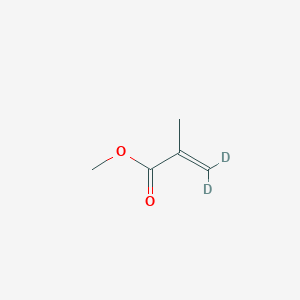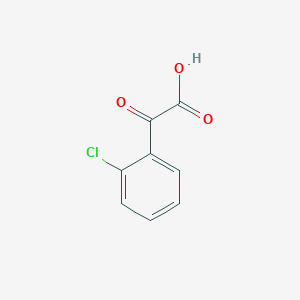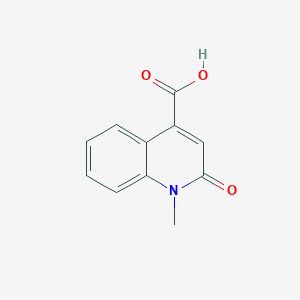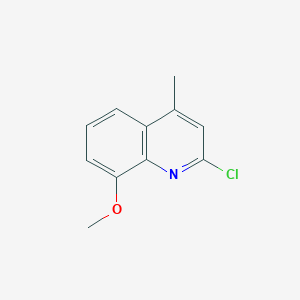
2-Chloro-8-methoxy-4-methylquinoline
Overview
Description
2-Chloro-8-methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H10ClNO. It has a molecular weight of 207.6612. The IUPAC name for this compound is 2-chloro-4-methyl-8-quinolinyl methyl ether1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-8-methoxy-4-methylquinoline. However, quinoline compounds are generally synthesized through various methods such as Skraup synthesis, Combes quinoline synthesis, and Friedländer synthesis.Molecular Structure Analysis
The InChI code for 2-Chloro-8-methoxy-4-methylquinoline is 1S/C11H10ClNO/c1-7-6-10 (12)13-11-8 (7)4-3-5-9 (11)14-2/h3-6H,1-2H31. The canonical SMILES string is CC1=CC (=NC2=C1C=CC=C2OC)Cl3.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-8-methoxy-4-methylquinoline are not available in the retrieved data. However, quinoline compounds are known to participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation reactions.Physical And Chemical Properties Analysis
2-Chloro-8-methoxy-4-methylquinoline is a solid at room temperature1. It has a molecular weight of 207.65 g/mol3. The compound has a topological polar surface area of 22.1 Ų and a complexity of 2003. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 23.Scientific Research Applications
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline and Its Analogues : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Antibacterial Activity : Some quinoline derivatives have shown substantial antibacterial activity . For instance, 3-benzyl-6-bromo-2-methoxy quinoline derivatives are active .
-
Chemical Properties : “2-Chloro-8-methoxy-4-methylquinoline” is a solid compound with the molecular formula C11H10ClNO . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline and Its Analogues : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Antibacterial Activity : Some quinoline derivatives have shown substantial antibacterial activity . For instance, 3-benzyl-6-bromo-2-methoxy quinoline derivatives are active .
-
Chemical Properties : “2-Chloro-8-methoxy-4-methylquinoline” is a solid compound with the molecular formula C11H10ClNO . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed2. It is recommended to handle the compound with appropriate protective equipment and to avoid contact with skin and eyes2.
Future Directions
The future directions for the study and application of 2-Chloro-8-methoxy-4-methylquinoline are not specified in the retrieved data. However, quinoline compounds are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities. Further research could explore the potential applications of this compound in these areas.
Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-chloro-8-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPCWPGFFYFJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428665 | |
| Record name | 2-chloro-8-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methoxy-4-methylquinoline | |
CAS RN |
89445-80-7 | |
| Record name | 2-chloro-8-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)
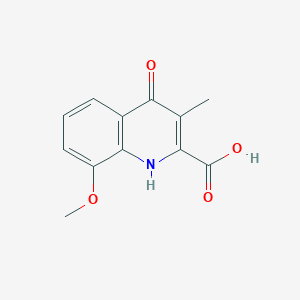
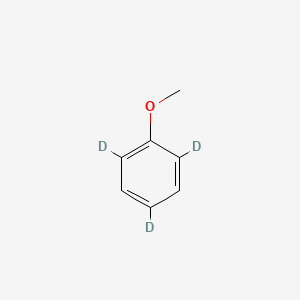
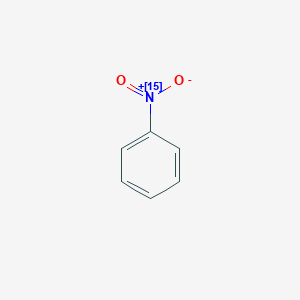
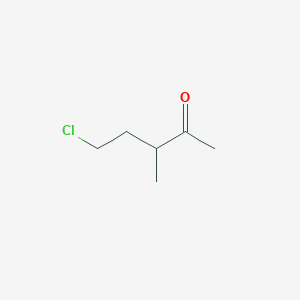
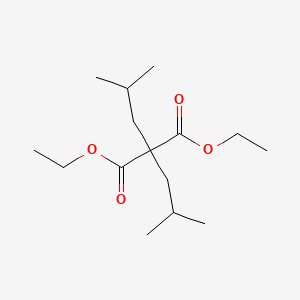
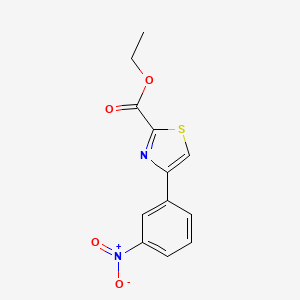
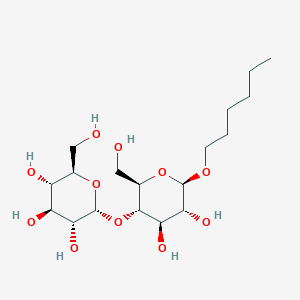
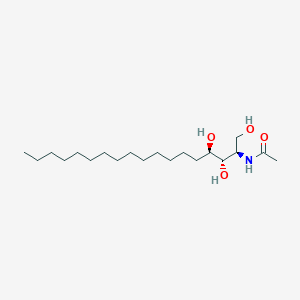
![1-(8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)ethanone](/img/structure/B1365377.png)
